molecular formula C14H12F3N3O B6468921 1-(2-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one CAS No. 2640964-26-5

1-(2-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one

Cat. No.: B6468921
CAS No.: 2640964-26-5
M. Wt: 295.26 g/mol
InChI Key: GSOQWXHQBNGXGQ-UHFFFAOYSA-N
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Description

1-(2-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H12F3N3O and its molecular weight is 295.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.09324650 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is human phosphodiesterase 10 (PDE10) . PDE10 is an enzyme that plays a crucial role in cellular signal transduction by degrading cyclic nucleotides.

Mode of Action

The compound interacts with PDE10 by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents the degradation of cyclic nucleotides, leading to an increase in their intracellular concentrations and subsequent amplification of the signaling pathways they are involved in.

Biochemical Pathways

The inhibition of PDE10 affects multiple biochemical pathways. Primarily, it impacts the cyclic nucleotide signaling pathways, including the cAMP and cGMP pathways. These pathways play key roles in various cellular processes such as cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

The trifluoroethyl group in the compound may enhance its lipophilicity, potentially improving its absorption and distribution .

Result of Action

The inhibition of PDE10 by this compound leads to an increase in the concentrations of cyclic nucleotides. This can result in the amplification of the signaling pathways they are involved in, potentially leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with PDE10 . .

Properties

IUPAC Name

1-[2-[2-(2,2,2-trifluoroethylamino)pyrimidin-5-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-9(21)11-4-2-3-5-12(11)10-6-18-13(19-7-10)20-8-14(15,16)17/h2-7H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOQWXHQBNGXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CN=C(N=C2)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.